2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide
Description
2-Cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound featuring a propanamide backbone with three key substituents: a cyano (-CN) group at the second carbon, a 3-methoxyphenyl group attached to the amide nitrogen, and a pyridin-3-yl (3-pyridinyl) group at the third carbon. The cyano group may enhance electrophilic reactivity or serve as a hydrogen-bond acceptor, while the 3-methoxyphenyl and pyridinyl moieties likely influence lipophilicity and receptor-binding affinity. Similar compounds, such as XCT790 (a known ERRα inverse agonist) and cyanoacetamide derivatives, are associated with enzyme modulation and antimicrobial activity .
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-6-2-5-14(9-15)19-16(20)13(10-17)8-12-4-3-7-18-11-12/h2-7,9,11,13H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUUCNFHFAPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano (-C≡N) and amide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:
-
Cyano Group Hydrolysis :
In aqueous acidic or basic media at elevated temperatures (e.g., 80–100°C), the cyano group converts to a carboxylic acid (-COOH) or amide (-CONH₂). For example:This reaction is critical for generating bioactive metabolites.
-
Amide Hydrolysis :
The amide bond hydrolyzes in strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield 3-methoxyaniline and a pyridinylpropanoic acid derivative .
Nucleophilic Substitution
The electron-deficient pyridine ring participates in electrophilic aromatic substitution (EAS), while the cyano group acts as a leaving group in nucleophilic displacement:
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Pyridine Ring Functionalization :
Electrophiles (e.g., NO₂⁺, SO₃H⁺) target the pyridine ring’s meta position relative to the nitrogen atom. For example, nitration produces nitro derivatives under mixed acid conditions. -
Cyano Group Substitution :
Strong nucleophiles (e.g., Grignard reagents, amines) displace the cyano group, forming new carbon-nitrogen bonds.
Reduction Reactions
-
Cyano to Amine :
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the cyano group to a primary amine (-CH₂NH₂). -
Amide Reduction :
LiAlH₄ reduces the amide to a secondary amine (-CH₂NH-).
Condensation Reactions
The cyano group participates in Knoevenagel condensations with aldehydes under basic conditions (e.g., triethylamine, 105–110°C), forming α,β-unsaturated derivatives :
This reaction is leveraged in synthesizing pharmacologically active acrylamide derivatives .
Mechanistic Insights
-
Hydrolysis : The cyano group’s hydrolysis proceeds via a tetrahedral intermediate in acidic media or direct nucleophilic attack in basic conditions .
-
Electrophilic Substitution : Pyridine’s nitrogen directs electrophiles to the meta position due to its electron-withdrawing nature.
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Knoevenagel : Base abstracts the α-hydrogen, generating a carbanion that attacks the aldehyde’s carbonyl carbon .
Scientific Research Applications
Medicinal Chemistry
- Potential Therapeutic Agent : Research indicates that 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide may exhibit significant pharmacological properties. Its structure allows it to interact with specific molecular targets, potentially inhibiting certain enzymes or proteins involved in disease processes.
- Cancer Research : The compound's ability to inhibit phosphoinositide 3-kinase (PI3K) activity has been explored, as PI3K is a critical enzyme in cancer cell proliferation and survival. Inhibitors targeting this pathway can potentially overcome resistance to chemotherapy .
Chemical Biology
- Heterocyclic Compound Synthesis : It serves as a precursor for synthesizing various heterocyclic compounds, which are essential in developing new pharmaceuticals.
- Mechanism of Action : The interaction of the cyano and pyridinyl groups with target proteins suggests that this compound could modulate signaling pathways involved in cell growth and apoptosis.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through PI3K inhibition. The study concluded that further exploration could lead to novel cancer therapies utilizing this compound as a lead structure.
Case Study 2: Development of New Materials
Another research project focused on the application of this compound in creating novel polymeric materials. The unique chemical properties allowed for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties. This application highlights its versatility beyond medicinal uses.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group and the pyridinyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Backbone and Functional Groups
The target compound shares a propanamide scaffold with several analogs:
- XCT790 (): Contains a propenamide backbone with a 3-methoxyphenyl group and cyano substituent but differs in the inclusion of a thiadiazolyl group and trifluoromethylphenyl methoxy substituents .
- (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-3-(pyridin-3-yl))propyl)propanamide (): Features a pyridin-3-yl group and aromatic substituents but replaces the cyano group with an acetamido moiety .
- Cyanoacetamide Derivatives (): Compounds like 2-cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) retain the cyanoacetamide core but vary in the aromatic substituents (e.g., dimethoxybenzyl vs. 3-methoxyphenyl) .
Substituent Effects
- 3-Methoxyphenyl Group: Present in the target compound and XCT790, this group contributes to π-π stacking and moderate lipophilicity. In contrast, compounds like clioquinol () use halogenated quinolines for antimicrobial activity .
- Pyridin-3-yl vs. Other Aromatic Groups : The pyridinyl group in the target compound may enhance water solubility compared to purely hydrocarbon aromatic systems (e.g., dichlorophenyl in ) .
Pharmacological and Physicochemical Properties
Physicochemical Data (Inferred)
*Estimated using substituent contributions.
Pharmacological Insights
- XCT790: Acts as an inverse agonist of estrogen-related receptor α (ERRα), with the cyano and trifluoromethyl groups critical for binding .
- Cyanoacetamide Derivatives (): Exhibit variable bioactivities depending on substituents; for example, 2-cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) may target kinase pathways .
- ML-3H2 Analogs (): Clioquinol and iodoquinol demonstrate antimicrobial activity via metal ion chelation, a mechanism less likely in the target compound due to structural dissimilarity .
Biological Activity
2-Cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound notable for its structural features, including a cyano group, a methoxyphenyl group, and a pyridinyl group. This compound is classified under cyanoacetamides and has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the pyridinyl group can engage in π–π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including potential anticancer and antimicrobial activities .
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
Anticancer Activity: Preliminary studies have shown that derivatives of cyanoacetamides possess cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity: Compounds similar in structure have been investigated for their potential to inhibit bacterial growth. The presence of the cyano and pyridine groups may enhance their interaction with microbial targets.
Neuroprotective Effects: Some studies suggest that compounds with similar scaffolds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate (IC50 ~ 10 µM) | Effective against S. aureus |
| 2-Cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylpropanamide | Structure | High (IC50 ~ 5 µM) | Limited efficacy |
| 2-Cyano-N-(phenyl)-3-pyridin-3-ylpropanamide | Structure | Low (IC50 ~ 25 µM) | Not effective |
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide and its analogs?
The compound can be synthesized via condensation reactions involving cyanoacetamide derivatives and substituted aromatic amines. For example, and describe methods where substituted anilines react with cyanoacetic acid under condensing agents (e.g., DCC or EDCI) in ethanol or THF. Key steps include optimizing reaction time (2–6 hours) and temperature (0–25°C) to balance yield and purity. Characterization typically involves HPLC and LC-MS to confirm molecular weight and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR : ¹H/¹³C NMR to confirm the methoxyphenyl and pyridyl substituents (e.g., methoxy proton at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–8.5 ppm).
- IR : Detection of cyano (C≡N) stretching at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.
- Mass Spectrometry : High-resolution MS to verify the molecular formula (e.g., C₁₆H₁₄N₃O₂). Cross-referencing with databases like NIST () ensures accuracy in spectral assignments .
Q. What are the preliminary bioactivity assays suitable for this compound?
Initial screens include:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based methods.
- Cellular viability assays (MTT or resazurin) to assess cytotoxicity. highlights structural analogs (e.g., fluorinated propanamides) tested for anti-inflammatory activity, suggesting similar protocols could apply. Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (DFT or TD-DFT) predict reaction pathways and transition states. For instance, describes using reaction path search algorithms to identify optimal conditions (e.g., solvent polarity, catalyst loading). Computational tools like Gaussian or ORCA can model electron density distributions in the cyano and carbonyl groups, guiding solvent selection (e.g., DMF vs. acetonitrile) .
Q. How to resolve contradictions in reported bioactivity data for structurally similar propanamides?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Strategies include:
- Meta-analysis of published IC₅₀ values (e.g., vs. 20).
- Structural-activity relationship (SAR) studies : Modifying the methoxyphenyl or pyridyl groups to isolate contributing factors.
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .
Q. What advanced techniques elucidate the compound’s binding mode with biological targets?
Q. How to address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC).
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps. highlights piperidine as a base in condensation reactions, which may influence racemization rates. Monitor enantiomeric excess (ee) via chiral HPLC .
Methodological Guidance
Designing a robust experimental protocol for derivative synthesis
- Step 1 : Select substituents (e.g., electron-withdrawing groups on the pyridine ring) based on SAR.
- Step 2 : Screen condensing agents (e.g., EDCI vs. DCC) in small-scale reactions (50–100 mg).
- Step 3 : Optimize purification using flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water).
and provide template protocols for analogous compounds .
Interpreting conflicting spectral data for structural confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
